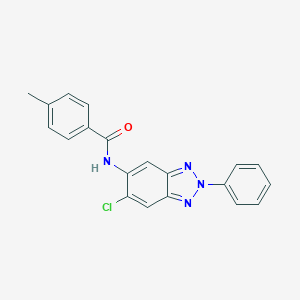![molecular formula C18H16F4N2O2 B251601 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251601.png)
2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, also known as GSK-J4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. GSK-J4 is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in epigenetic regulation of gene expression.
Mécanisme D'action
LSD1 is an epigenetic regulator that plays a crucial role in gene expression by demethylating histone H3 lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide increases the levels of H3K4 and H3K9 methylation, leading to changes in gene expression. This mechanism of action has been shown to induce differentiation of cancer cells, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
In addition to its therapeutic applications, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to have biochemical and physiological effects on cells and tissues. 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to induce cell death in cancer cells by inhibiting cell proliferation and inducing apoptosis. 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has also been shown to reduce the production of reactive oxygen species, which are known to contribute to inflammation and oxidative stress. In addition, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to improve mitochondrial function, leading to increased energy production in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has several advantages and limitations for lab experiments. One advantage is that 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is a potent and specific inhibitor of LSD1, making it a valuable tool for studying the role of LSD1 in gene expression and epigenetic regulation. However, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
Orientations Futures
There are several future directions for research on 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to develop more potent and selective LSD1 inhibitors based on the structure of 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide. In addition, further studies are needed to investigate the long-term effects of 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide on cells and tissues, as well as its potential side effects in humans.
Conclusion:
In conclusion, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is a potent LSD1 inhibitor that has shown promising therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method of 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-fluoro-5-nitrobenzoic acid with 2-aminophenylmorpholine in the presence of trifluoroacetic acid and trifluoromethyl iodide. 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide works by inhibiting LSD1, leading to changes in gene expression and epigenetic regulation. 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has several advantages and limitations for lab experiments, and there are several future directions for research on 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide was first reported by Kruidenier et al. in 2012. The synthesis involves the reaction of 2-fluoro-5-nitrobenzoic acid with 2-aminophenylmorpholine in the presence of trifluoroacetic acid to obtain the intermediate product, 2-fluoro-N-(2-morpholin-4-ylphenyl)benzamide. This intermediate is then reacted with trifluoromethyl iodide in the presence of potassium carbonate to obtain the final product, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide.
Applications De Recherche Scientifique
2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. As an LSD1 inhibitor, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to induce differentiation of cancer cells, leading to reduced tumor growth and metastasis. 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H16F4N2O2 |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H16F4N2O2/c19-14-4-2-1-3-13(14)17(25)23-15-11-12(18(20,21)22)5-6-16(15)24-7-9-26-10-8-24/h1-6,11H,7-10H2,(H,23,25) |
Clé InChI |
JFEJQFUSNSCQFZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3F |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B251519.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B251521.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)
![N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251524.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251525.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)
![2-({[(3,5-dimethylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B251527.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)
![N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B251529.png)



![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)